N~1~,N~1~-diethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide
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Overview
Description
N~1~,N~1~-diethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzothiazole ring, which is known for its diverse biological activities. The compound’s structure includes a piperidine ring substituted with diethyl and benzothiazole groups, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-diethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Piperidine Ring Formation: The piperidine ring is formed through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Coupling Reactions: The benzothiazole and piperidine rings are coupled using reagents like carbodiimides or other coupling agents under controlled conditions.
Substitution Reactions: Diethyl groups are introduced through alkylation reactions using diethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-diethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation Products: Oxidized derivatives of the benzothiazole ring.
Reduction Products: Reduced forms of the piperidine ring.
Substitution Products: Substituted benzothiazole derivatives.
Scientific Research Applications
N~1~,N~1~-diethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1,N~1~-diethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-1,3-propanediamine: A simpler analog with similar diethyl substitution but lacking the benzothiazole ring.
N,N-Diethyl-1,4-butanediamine: Another analog with a different carbon chain length.
Uniqueness
N~1~,N~1~-diethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide is unique due to the presence of the benzothiazole ring, which imparts distinct biological activities and chemical reactivity compared to its simpler analogs.
Properties
IUPAC Name |
1-N,1-N-diethyl-4-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-4-22(5-2)19(25)23-10-8-14(9-11-23)17(24)21-18-20-15-7-6-13(3)12-16(15)26-18/h6-7,12,14H,4-5,8-11H2,1-3H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPNAHFPYIVKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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